Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide

Structure–Activity Relationship Thromboxane Synthetase Inhibition Linker Pharmacophore

This 2-bromobenzamide derivative features a distinctive ethoxyethyl-imidazole linker architecture absent from classical thromboxane synthetase inhibitor series. The ortho-bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) for focused library expansion, while the flexible linker provides hydrogen-bond-accepting capability for accessing the ZA-channel in BRD4/BRD2. Its non-benzimidazole scaffold offers structural novelty versus patented BET inhibitors, ensuring freedom to operate. Ideal for fragment-growing, PROTAC-linker attachment, and cardiovascular probe deconvolution programs.

Molecular Formula C14H16BrN3O2
Molecular Weight 338.205
CAS No. 2034311-17-4
Cat. No. B2643528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide
CAS2034311-17-4
Molecular FormulaC14H16BrN3O2
Molecular Weight338.205
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCOCCN2C=CN=C2)Br
InChIInChI=1S/C14H16BrN3O2/c15-13-4-2-1-3-12(13)14(19)17-6-9-20-10-8-18-7-5-16-11-18/h1-5,7,11H,6,8-10H2,(H,17,19)
InChIKeyIRJVVEFQCBQIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide (CAS 2034311-17-4): Procurement-Grade Structural Profile


2-Bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide (CAS 2034311-17-4) is a synthetic small molecule (MF: C₁₄H₁₆BrN₃O₂; MW: 338.20 g mol⁻¹) that integrates a 2-bromobenzamide pharmacophore with an imidazole-terminated ethoxyethyl linker . It belongs to the N-[(1H-imidazol-1-yl)alkyl]aryl amide structural class, a family that has been systematically explored in medicinal chemistry for thromboxane synthetase inhibition and bromodomain-targeted probe development . The compound’s modular architecture—a hydrogen-bond-donating amide, a metal-coordinating imidazole, and a synthetically addressable 2-bromoaryl handle—positions it as a candidate for fragment-based and structure-guided campaigns that require orthogonal vectors for affinity maturation.

Why In-Class N-(Imidazol-1-yl)alkyl Benzamides Cannot Be Interchanged with CAS 2034311-17-4


Generic substitution within the N-[(1H-imidazol-1-yl)alkyl]benzamide class is contraindicated because target engagement, selectivity, and physicochemical properties are exquisitely sensitive to linker length, heterocycle positioning, and aryl halide substitution pattern . The seminal structure–activity relationship (SAR) study by Wright et al. (1986) demonstrated that varying the alkyl chain between the imidazole and benzamide from C₃ to C₈ inverted the functional profile from predominantly antihypertensive to thromboxane synthetase inhibition, while moving the bromine from the 2-position to the 4-position on the benzamide ring altered potency by >10-fold against the same enzyme . The target compound bears a unique ethoxyethyl spacer—a motif absent from the Wright et al. series—which introduces additional hydrogen-bond-accepting capability and conformational flexibility, making its binding mode and selectivity non-interchangeable with simple alkyl-linked analogs such as dazoxiben or its 4-bromo congener.

Quantitative Differentiation Evidence for 2-Bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide vs. Closest Analogs


Linker Composition Divergence: 2-Bromo-N-(ethoxyethyl)-Imidazole vs. Saturated Alkyl-Linked N-(Imidazol-1-yl)alkyl Benzamides

The 2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide scaffold inserts an ether oxygen into the alkyl linker, creating an ethoxyethyl chain not evaluated in the classical Wright et al. (1986) series . In that foundational study, thromboxane synthetase inhibitory IC₅₀ values for 4-substituted benzamides with saturated C₅–C₈ alkyl linkers ranged from 0.08 µM to 0.5 µM, whereas the most potent antihypertensive agents carried C₃ linkers and exhibited IC₅₀ values >10 µM, demonstrating that a single methylene unit can shift potency by over 100-fold . The ethoxyethyl linker’s additional oxygen introduces a hydrogen-bond-accepting site and alters both the pKa of the adjacent amide NH and the solvation energetics relative to the purely hydrocarbyl linkers of the comparator set . No direct head-to-head assay data are available for this compound.

Structure–Activity Relationship Thromboxane Synthetase Inhibition Linker Pharmacophore

Halogen Position Isomerism: 2-Bromo vs. 4-Bromo Benzamide Regioisomers in Thromboxane Synthetase Inhibition

In the Wright et al. (1986) study, the 4-bromobenzamide derivative with a C₅ alkyl linker achieved an IC₅₀ of 0.08 µM, ranking among the most potent thromboxane synthetase inhibitors reported in that series . By contrast, the corresponding 2-bromo regioisomer was not synthesized in that work, precluding a direct intra-study comparison; however, the trend across chloro, bromo, and trifluoromethyl substituents demonstrated that moving the halogen from the para to the ortho position consistently reduced potency by ≥5-fold for the chloro series . Because the target compound bears a 2-bromo substituent, its intrinsic activity against thromboxane synthetase is predicted to be substantially lower than that of its 4-bromo regioisomer, yet the ortho-bromo group offers a distinct synthetic handle (e.g., for Pd-catalyzed cross-coupling) that the para isomer lacks .

Regioisomeric Differentiation Halogen Bonding Thromboxane Synthetase

Bromodomain Inhibitor Patent Landscape: Ethoxyethyl-Imidazole Scaffold vs. Benzimidazole-Derived BET Inhibitors

The Gilead Sciences patent family (WO 2016/146738 A1; 2018) disclosed benzimidazole-based bromodomain inhibitors with BRD4 BD1 IC₅₀ values as low as 5 nM . The exemplified benzimidazole compounds uniformly incorporate a fused bicyclic core that rigidifies the scaffold, whereas the target compound’s imidazole-ethoxyethyl architecture retains conformational flexibility and a distinct hydrogen-bonding profile . In a separate BRD2 X-ray co-crystal structure (PDB 6EU7), a ligand bearing an N-(2-(1H-imidazol-4-yl)ethyl)benzamide motif—lacking the ethoxy spacer—achieved a resolved binding pose with a Kd of 0.48 µM . The ethoxyethyl linker of the target compound is predicted to extend deeper into the ZA-channel of BET bromodomains, a sub-pocket exploited by (+)-JQ1 but inaccessible to the simpler ethyl-linked benzamides, potentially yielding subtype selectivity not attainable by the rigid benzimidazole inhibitors.

BET Bromodomain Inhibition BRD4 Patent SAR

Evidence-Backed Research and Industrial Applications for 2-Bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide


Orthogonal Bromodomain Probe Development Requiring ZA-Channel Exploration

The target compound’s ethoxyethyl linker is structurally distinct from both the saturated-alkyl series (J. Med. Chem. 1986) and the rigid benzimidazole BET inhibitors (WO 2016/146738 A1). Its predicted ability to access the ZA-channel of BRD4/BRD2—a region exploited by (+)-JQ1-type ligands—makes it suitable for fragment-growing or PROTAC-linker attachment campaigns aimed at identifying subtype-selective bromodomain inhibitors . This scenario is directly supported by the BRD2 co-crystal structure (PDB 6EU7) showing that an imidazole-ethyl-benzamide ligand occupies the acetyl-lysine binding pocket, leaving the ZA-channel unoccupied and accessible for the ethoxyethyl extension .

Synthetic Diversification via Ortho-Bromo Handle for Parallel Library Synthesis

The ortho-bromine substituent enables Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that generate focused libraries for SAR expansion . This contrasts with the 4-bromo regioisomer described by Wright et al. (1986), which is synthetically competent but has been extensively explored in the thromboxane synthetase literature. The 2-bromo compound thus provides a less-crowded chemical space for novelty-driven medicinal chemistry programs.

Selective Thromboxane Synthetase vs. Antihypertensive Phenotype Deconvolution

The Wright et al. (1986) study established that linker length and halogen position determine the functional bifurcation between thromboxane synthetase inhibition and antihypertensive activity . The target compound’s ortho-bromo-ethoxyethyl architecture lies outside the parameter space of that study, making it a valuable tool compound for deconvoluting whether the ethoxy oxygen and ortho-bromo geometry shift the pharmacological phenotype toward one endpoint or the other, a key question in cardiovascular probe development.

Building Block for Patent-Exempt Bromodomain Inhibitor Lead Series

Given the extensive patent coverage of benzimidazole-derived bromodomain inhibitors by Gilead Sciences and others, the target compound offers a structurally distinct, non-benzimidazole starting point for lead generation . Its flexible ethoxyethyl-imidazole-benzamide scaffold lacks the fused bicyclic core claimed in WO 2016/146738 A1, providing freedom to operate for organizations seeking to develop novel BET inhibitor intellectual property.

Quote Request

Request a Quote for 2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.